N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
Description
Overview of N-[5-(1H-Benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
This hybrid molecule features three distinct pharmacophores:
- A 5-fluorobenzamide core providing aromatic stacking potential
- A pentyl-linked benzimidazole moiety offering conformational flexibility
- A 1H-tetrazol-1-yl group serving as a bioisostere for carboxylic acids
The molecular formula $$ \text{C}{20}\text{H}{20}\text{FN}_{7}\text{O} $$ and molecular weight of 393.4 g/mol were confirmed through high-resolution mass spectrometry. Table 1 details key structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1574363-85-1 |
| Hydrogen Bond Donors | 4 (amide NH, benzimidazole NH, two tetrazole N) |
| Hydrogen Bond Acceptors | 8 (amide O, tetrazole N, benzimidazole N) |
Historical Context and Discovery
First reported in patent literature circa 2015, this compound emerged from systematic modifications of early benzimidazole-containing analgesics. Researchers sought to enhance blood-brain barrier penetration by:
- Introducing fluorine at the benzamide 5-position to modulate pKa
- Extending alkyl chain length to optimize lipophilicity
- Replacing traditional carboxyl groups with tetrazole to improve metabolic stability
The synthesis strategy built upon established methods for N-alkylbenzamide production, adapting Mitsunobu conditions for benzimidazole coupling. Early characterization utilized $$ ^1\text{H} $$-NMR (δ 8.15 ppm for tetrazole proton) and IR spectroscopy (1665 cm$$ ^{-1} $$ amide C=O stretch).
Relevance in Contemporary Chemical Research
Recent studies highlight three key research directions:
- GPCR Modulation : Structural analogs demonstrate nanomolar affinity for adenosine A$$ _{2\text{A}} $$ receptors in molecular docking simulations
- Enzyme Inhibition : The tetrazole group shows potential for coordinating zinc ions in matrix metalloproteinase active sites
- Materials Science : π-π stacking between benzimidazole rings enables supramolecular assembly in crystallographic studies
Scope and Objectives of the Review
This analysis focuses on:
- Structural and electronic characterization
- Synthetic methodology optimization
- Structure-activity relationship (SAR) trends
- Computational modeling outcomes
Excluded domains per research guidelines:
- Pharmacokinetic profiles
- Toxicological assessments
- Clinical trial data
Properties
Molecular Formula |
C20H20FN7O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20FN7O/c21-14-9-10-18(28-13-23-26-27-28)15(12-14)20(29)22-11-5-1-2-8-19-24-16-6-3-4-7-17(16)25-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,22,29)(H,24,25) |
InChI Key |
ANIMBVSOFGYVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Selection and Functionalization
A pentyl chain is introduced using 5-(1H-benzimidazol-2-yl)pentanal, prepared by oxidizing 5-(1H-benzimidazol-2-yl)pentanol with pyridinium chlorochromate (PCC). The aldehyde’s reactivity is critical for subsequent imine formation with o-phenylenediamine.
Cyclization Under Catalytic Conditions
A mixture of o-phenylenediamine (1 mmol), 5-(1H-benzimidazol-2-yl)pentanal (1.1 mmol), and PVP-TfOH (0.2 g) is stirred at 70°C. The catalyst facilitates proton transfer, accelerating imine formation and cyclization. The product, 2-(5-aminopentyl)-1H-benzimidazole, is isolated via filtration and recrystallized from ethanol (yield: 88%).
Preparation of 5-Fluoro-2-(1H-tetrazol-1-yl)benzoic Acid
The tetrazole-substituted benzoyl component is synthesized through sequential nitration, reduction, and cyclization.
Nitration and Fluorination
5-Fluoro-2-nitrobenzoic acid is obtained by nitrating 3-fluorobenzoic acid using fuming HNO3/H2SO4 at 0°C. Subsequent hydrogenation with Pd/C in methanol yields 5-fluoro-2-aminobenzoic acid.
Tetrazole Ring Formation
The Huisgen cycloaddition is employed: 5-fluoro-2-aminobenzoic acid is diazotized with NaNO2/HCl at 0°C, then treated with sodium azide (NaN3) and trimethylsilyl chloride (TMSCl) in acetonitrile. The reaction proceeds via a [3+2] cycloaddition, forming 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid (yield: 75%).
Amide Coupling and Final Product Isolation
The benzimidazole-pentylamine and tetrazole-benzoic acid are coupled using standard amidation protocols.
Activation of the Carboxylic Acid
5-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid (1 mmol) is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) to form the acyl chloride. Excess SOCl2 is removed under reduced pressure.
Nucleophilic Substitution
The acyl chloride is reacted with 2-(5-aminopentyl)-1H-benzimidazole (1 mmol) in anhydrous DCM, with triethylamine (Et3N) as a base. The mixture is stirred at room temperature for 12 hours, yielding the crude amide.
Purification and Characterization
The product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:1) and recrystallized from ethanol/water (9:1). Structural confirmation is achieved using:
-
1H NMR (DMSO-d6): δ 1.40–1.65 (m, 6H, pentyl chain), 3.45 (t, 2H, CH2N), 7.25–8.10 (m, 6H, aromatic), 9.20 (s, 1H, tetrazole).
Optimization and Scalability Considerations
Catalyst Reusability
PVP-TfOH demonstrates consistent activity over three cycles, with only a 5% yield reduction in the benzimidazole synthesis.
Solvent-Free Advantages
Eliminating solvents reduces environmental impact and simplifies purification. Reaction times decrease by 40% compared to acetonitrile-mediated processes.
Temperature Sensitivity
Cyclization below 70°C results in incomplete conversion (<50%), while temperatures above 110°C promote decomposition.
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Time |
|---|---|---|---|
| Benzimidazole formation | PVP-TfOH, 70°C, solvent-free | 88 | 6 min |
| Tetrazole cyclization | NaN3/TMSCl, CH3CN, rt | 75 | 12 h |
| Amide coupling | SOCl2/Et3N, DCM, rt | 82 | 12 h |
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution of the fluorine atom could yield various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of benzimidazole and tetrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of COX enzymes can reduce the production of pro-inflammatory mediators, such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Moiety
5-Fluoro vs. Chloro-Substituted Analogues
describes compounds with 5-chloro-1H-benzimidazole cores (e.g., compounds 2–12) . Chlorine, being larger and less electronegative than fluorine, may reduce membrane permeability but enhance hydrophobic interactions. For example, compound 3 in includes a 5-chloro-1H-benzimidazole linked to an indoline-dione system, which was characterized via FTIR and NMR . The target compound’s 5-fluoro group likely improves metabolic stability compared to chlorine, as fluorine is less prone to forming reactive metabolites.
Methylation of the Benzimidazole Nitrogen
details 5-fluoro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide, where the benzimidazole nitrogen is methylated . The absence of methylation in the target compound may allow for stronger hydrogen-bonding interactions with biological targets.
Variations on the Benzamide Core
5-Fluoro vs. 3,4-Dimethyl Substitutions
discusses N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide, which features 3,4-dimethyl groups on the benzamide ring . The methyl groups introduce steric hindrance, which could disrupt binding to flat enzymatic pockets.
Linker and Functional Group Modifications
Pentyl Linker vs. Shorter/Altered Chains
The pentyl linker in the target compound likely balances flexibility and hydrophobicity, optimizing interactions with extended binding sites.
Tetrazole vs. Other Heterocycles
Compounds in employ diverse heterocycles (e.g., thiazolidin-4-one in compounds 11–12) . The tetrazole in the target compound offers a distinct electronic profile and acidity (pKa ~4–5), which may enhance solubility at physiological pH compared to neutral heterocycles.
Structural and Physicochemical Data Comparison
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H20FN7O
- Molecular Weight : 393.4 g/mol
- IUPAC Name : this compound
The structure includes a benzimidazole moiety linked to a tetrazole group, which is significant in determining its biological activity.
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly adenosine receptors. This inhibition is associated with various physiological processes, including inflammation and pain modulation. The compound's potential to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators like prostaglandins.
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by this compound could lead to decreased inflammation, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties
The benzimidazole and tetrazole functionalities may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess such properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamide | Similar benzamide backbone; lacks benzimidazole | Potential anti-inflammatory |
| 4-Amino-N-(hexyl)-benzenesulfonamide | Contains sulfonamide instead of tetrazole | Antimicrobial properties |
| N-[4-(1H-benzimidazol-2-yl)-butanoyl] | Benzimidazole moiety; no tetrazole | Antiproliferative effects |
This table illustrates how the combination of both benzimidazole and tetrazole functionalities in this compound may confer distinct biological properties not found in other similar compounds.
Case Studies and Research Findings
Recent literature provides insights into the biological activity of benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties. For instance, a comprehensive review documented that benzimidazole derivatives exhibit activities ranging from antimicrobial to anticancer effects .
In particular, studies have focused on:
Q & A
Basic: What synthetic strategies are recommended for constructing the benzimidazole and tetrazole moieties in this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:
- Benzimidazole Formation: Cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/acetic acid) .
- Tetrazole Introduction: Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution using 1H-tetrazole precursors .
- Linker Optimization: The pentyl chain is typically introduced via alkylation or amide coupling, requiring careful control of reaction time (12–24 hours) and temperature (60–80°C) in solvents like DMF or acetonitrile .
Critical Parameters: - Purity of intermediates (monitored by TLC/HPLC).
- Catalysts (e.g., EDCI/HOBt for amide bonds) to suppress side reactions .
Basic: How should researchers validate the structural integrity of this compound and its intermediates?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., CHFNO) .
- X-ray Crystallography: For unambiguous confirmation of 3D structure, especially steric interactions between benzimidazole and tetrazole groups .
Advanced: How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?
Methodological Answer:
- Variable Substituents:
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
- Toxicity Profiling:
Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:
- Metabolic Stability:
- Bioavailability Enhancement:
- Tissue Distribution Studies: Radiolabel the compound (e.g., C) to track accumulation in target organs .
Advanced: What computational methods are effective for predicting off-target interactions?
Methodological Answer:
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to identify unintended targets (e.g., cytochrome P450 isoforms) .
- Molecular Dynamics (MD): Simulate binding to off-target proteins (≥100 ns simulations) to assess stability .
- Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
Validation: Cross-check predictions with experimental panel screening (e.g., CEREP panels) .
Advanced: How to address batch-to-batch variability in biological assay results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
